Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound characterized by its molecular structure, which includes a thiazole ring, a carbamoyl group, and a methylated benzene derivative
Mechanism of Action
Target of Action
For instance, they have been associated with the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, they may affect pathways related to inflammation, microbial infection, tumor growth, and nerve function.
Pharmacokinetics
Thiazole derivatives are known to have varying solubility in water, alcohol, ether, and organic solvents . These properties can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 2,4-dimethylbenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the carbamoyl and benzoate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate may have medicinal properties, such as anti-inflammatory or antimicrobial effects. Research into its pharmacological activities could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties tailored to various applications.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with similar functional groups.
Carbamoylbenzoates: Compounds containing carbamoyl and benzoate groups in different structural contexts.
Uniqueness: Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-9-16(13(2)10-12)17-11-26-20(21-17)22-18(23)14-5-7-15(8-6-14)19(24)25-3/h4-11H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURCTSEAMZULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.